molecular formula C11H13N3O2S B1269226 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide CAS No. 131540-88-0

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide

Cat. No. B1269226
M. Wt: 251.31 g/mol
InChI Key: JPBXIPJNXUMSSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide and its derivatives involves several chemical reactions, including the reaction of saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) with organolithium compounds and Grignard reagents, leading to 3-substituted 1,2-benzisothiazole 1,1-dioxides (Abramovitch, R., Smith, E., Humber, Manda, Purtschert, Bea, Srinivasan, P., & Singer, G., 1974). Another synthesis method involves a convenient synthesis from toluene-o-sulphonamide (Abramovitch, R., Mavunkel, B., & Stowers, J., 1983).

Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide has been examined through various spectroscopic methods, revealing insights into its chemical bonding and configuration. The structural analysis by X-ray diffraction method of derivatives like 3-benzylamino-1,2-benzisothiazole 1,1-dioxide indicates specific bond lengths and angles critical to understanding its reactivity and interactions (Fonseca, Custódia S. C., 2009).

Chemical Reactions and Properties

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide participates in a variety of chemical reactions, such as the synthesis of sulfides and thiocarboxylic S-esters from its sodium salt and alkyl halides, demonstrating its versatility as a reagent (Yamada, H., Kinoshita, H., Inomata, K., & Kotake, H., 1983). Moreover, its derivatives have been explored for antimicrobial properties, indicating a potential for biological applications (Bachman, Gerald L., Baker, Joseph W., & Roman, Daniel P., 1978).

Physical Properties Analysis

The physical properties of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide include its stability under various conditions and its reactivity profile. These aspects are crucial for its handling and application in different chemical reactions. The available literature primarily focuses on its chemical properties and reactivity rather than detailed physical characteristics.

Chemical Properties Analysis

The chemical properties of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide reveal its role as a versatile compound in organic synthesis. It serves as a precursor for a wide range of derivatives with varying biological and chemical activities. Its ability to undergo transformations into various heterocyclic systems highlights its significance in medicinal chemistry and synthetic organic chemistry (Abramovitch, R., Shinkai, I., Mavunkel, B., More, K., O'connor, S., Ooi, Gino H. C., Pennington, W., Srinivasan, P., & Stowers, J., 1996).

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Oxidation Studies : 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide has been utilized in the synthesis of N-sulfonyloxaziridines. These compounds are known for their reduced reactivity and greater selectivity in oxygen-transfer reactions due to steric hindrance (Davis et al., 1990).

  • Preparation of Sulfides and Thiocarboxylic S-Esters : The sodium salt of 1,2-benzisothiazole-3(2H)-thione 1,1-dioxide reacts with alkyl halides to afford 3-(alkylthio)-1,2-benzisothiazole 1,1-dioxides, which are used in synthesizing sulfides and thiocarboxylic S-esters (Yamada et al., 1983).

Chemical Properties and Reactions

  • Chemical and Biological Properties : 1,2-Benzisothiazole derivatives exhibit a range of activities, including auxin-like, analgesic, antithrombogenic, fungicidal, anti-inflammatory, and diuretic effects (Davis, 1985).

  • Synthesis of 3-Substituted 1,2-Benzisothiazole Dioxides : Synthesis techniques have been developed for 3-substituted 1,2-benzisothiazole dioxides from saccharin and organolithium compounds, exploring their chemical reactions and properties (Abramovitch et al., 1974).

  • Ring-Expansions and Annulations : Studies on 3-substituted 1,2-benzisothiazole-1,1-dioxides have led to the creation of novel heterocyclic systems, contributing to the diversification of chemical structures (Abramovitch et al., 1996).

Biological and Pharmacological Applications

  • Antipsychotic Potential : Some derivatives of 1,2-benzisothiazole have shown potential as atypical antipsychotic agents, with a focus on dopamine and serotonin receptor binding (Norman et al., 1996).

  • Antimicrobial Activities : 3-Substituted 1,2-benzisothiazole 1,1-dioxides have been tested for antimicrobial properties against various organisms, showing promising results (Bachman et al., 1978).

  • Synthesis of Diuretics : Research on the synthesis of heterocyclic oxyacetic acid diuretics involving 1,2-benzisothiazole has contributed to the development of new diuretic agents (Shutske et al., 1983).

Safety And Hazards

“1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide” is classified as an irritant and is acutely toxic when ingested . It can cause skin and eye irritation . Safety measures include avoiding contact with skin and eyes, and not ingesting the compound .

properties

IUPAC Name

3-piperazin-1-yl-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c15-17(16)10-4-2-1-3-9(10)11(13-17)14-7-5-12-6-8-14/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBXIPJNXUMSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NS(=O)(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351287
Record name 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide

CAS RN

131540-88-0
Record name 3-Piperazin-1-ylbenzo[d]isothiazole 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131540-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Piperazin-1-yl)-1,2-benzothiazole-1,1-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131540880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE-1,1-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE378JC4E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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